5-Hydroxy Propranolol-d5
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Overview
Description
5-Hydroxy Propranolol-d5 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. The compound has the molecular formula C16H16D5NO3 and a molecular weight of 280.37 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propranolol-d5 involves the hydroxylation of propranolol. One method involves the use of evolved self-sufficient peroxygenases to catalyze the selective oxyfunctionalization of C-H bonds in propranolol . This method is advantageous due to its high regioselectivity and efficiency.
Industrial Production Methods
Industrial production of propranolol, the precursor to this compound, typically involves the reaction of naphthol with epichlorohydrin to form 3-(1-naphthoxy)-1,2-epoxypropane, which is then reacted with isopropylamine . The hydroxylation step to produce this compound can be achieved using biocatalysts or chemical reagents under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Propranolol-d5 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Glucuronidation: Involves the conjugation of glucuronic acid to the hydroxyl group, facilitated by uridine 5’-diphospho-glucuronosyltransferases (UGTs).
Common Reagents and Conditions
Oxidation: Requires cytochrome P450 enzymes and cofactors.
Glucuronidation: Utilizes UGT enzymes and uridine diphosphate glucuronic acid (UDPGA).
Major Products
Scientific Research Applications
5-Hydroxy Propranolol-d5 is used extensively in scientific research, particularly in the following areas:
Chemistry: As a reference standard for analytical methods and stability studies.
Biology: To study metabolic pathways and enzyme kinetics.
Medicine: In pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: Used in the development and validation of analytical methods for quality control.
Mechanism of Action
5-Hydroxy Propranolol-d5 exerts its effects by interacting with beta-adrenergic receptors. It acts as a non-selective beta-adrenergic receptor antagonist, blocking the effects of catecholamines like adrenaline and noradrenaline . This leads to decreased heart rate, reduced myocardial contractility, and vasodilation . The compound also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypropranolol: Another hydroxylated metabolite of propranolol with similar beta-blocking activity.
7-Hydroxypropranolol: Also a hydroxylated metabolite with comparable pharmacological properties.
Uniqueness
5-Hydroxy Propranolol-d5 is unique due to its stable isotope labeling, which makes it particularly useful in mass spectrometry and other analytical techniques for tracing and quantifying metabolic pathways . This labeling allows for precise and accurate measurements in pharmacokinetic studies, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
5-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3/i9D2,10D2,12D |
InChI Key |
WMYPGILKDMWISO-LQBDHZFKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=CC=C2O)O)NC(C)C |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.